molecular formula C17H15Cl2NO B5377855 3-(2,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide

3-(2,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide

Cat. No. B5377855
M. Wt: 320.2 g/mol
InChI Key: KOAOEQHEZXXYBG-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide, commonly known as DPA, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DPA is a member of the acrylamide family and is synthesized through a specific method.

Mechanism of Action

DPA inhibits the proteasome by binding to the active site of the catalytic subunit. This results in the accumulation of intracellular proteins and induces apoptosis in cancer cells. DPA has also been shown to have anti-inflammatory properties by inhibiting the activation of NF-kB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
DPA has been shown to induce apoptosis in cancer cells, inhibit the proteasome, and have anti-inflammatory properties. It has also been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

DPA is a potent inhibitor of the proteasome and has been widely used in scientific research. It has high specificity and can be used to selectively target the proteasome. However, DPA has limitations in lab experiments, such as its low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

DPA has potential use in cancer therapy, neurodegenerative diseases, and the study of protein degradation and cellular processes. Future research should focus on improving the solubility of DPA and reducing its potential toxicity. Additionally, the development of DPA derivatives with improved properties may lead to the discovery of new therapeutic targets and treatments.
Conclusion:
In conclusion, DPA is a unique chemical compound that has gained significant attention in scientific research due to its potential use in cancer therapy, neurodegenerative diseases, and the study of protein degradation and cellular processes. Its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions have been discussed in this paper. DPA has the potential to be a valuable tool in scientific research and may lead to the discovery of new therapeutic targets and treatments.

Synthesis Methods

The synthesis of DPA involves the reaction between 2,4-dichlorophenyl isocyanate and (1-phenylethyl)amine in the presence of a base. The reaction results in the formation of DPA in high yield. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

DPA has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the proteasome, a complex protein structure responsible for degrading intracellular proteins. DPA has been shown to induce apoptosis in cancer cells and has potential use in cancer therapy. It has also been used to study the role of the proteasome in protein degradation and the regulation of cellular processes.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c1-12(13-5-3-2-4-6-13)20-17(21)10-8-14-7-9-15(18)11-16(14)19/h2-12H,1H3,(H,20,21)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAOEQHEZXXYBG-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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